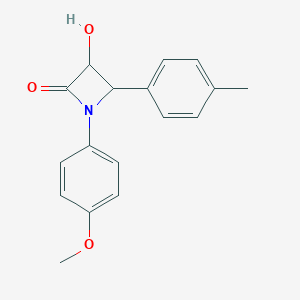
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone, also known as Mecillinam, is a β-lactam antibiotic used to treat urinary tract infections. It is a member of the penicillin family and was first discovered in the 1970s. Mecillinam has been found to be effective against a wide range of gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
Mécanisme D'action
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone works by inhibiting the bacterial cell wall synthesis. It binds to penicillin-binding protein 2 (PBP2) and disrupts the cross-linking of peptidoglycan, which is essential for the structural integrity of the bacterial cell wall. This leads to the lysis of the bacterial cell and ultimately, bacterial death.
Biochemical and Physiological Effects:
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has been found to have minimal side effects and is generally well-tolerated by patients. It is excreted unchanged in the urine, which makes it an effective treatment for urinary tract infections. 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has also been found to have a low potential for inducing resistance in bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has several advantages for use in laboratory experiments. It has a broad spectrum of activity against gram-negative bacteria, making it useful for a variety of applications. It is also relatively inexpensive and easy to obtain. However, 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has some limitations, including its narrow therapeutic index and potential for inducing resistance in bacteria.
Orientations Futures
There are several areas of future research for 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the potential for resistance. Another area of research is the investigation of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone's potential as a treatment for other types of bacterial infections, such as respiratory tract infections. Additionally, there is a need for further studies to better understand the mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone and its potential interactions with other antibiotics.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl 2-oxo-2-(4-methylphenyl)acetate to form the azetidinone ring. The final step involves the hydrolysis of the ethyl ester to form 3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone.
Applications De Recherche Scientifique
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-negative bacteria. It has been used in clinical trials for the treatment of urinary tract infections, and has been found to be as effective as other antibiotics such as ciprofloxacin and trimethoprim/sulfamethoxazole.
Propriétés
Nom du produit |
3-Hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)-2-azetidinone |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-hydroxy-1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-12(6-4-11)15-16(19)17(20)18(15)13-7-9-14(21-2)10-8-13/h3-10,15-16,19H,1-2H3 |
Clé InChI |
JVIVBZDRANIEGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)

